molecular formula C19H21NO4 B249978 2-(Acetylamino)phenyl 4-isobutoxybenzoate

2-(Acetylamino)phenyl 4-isobutoxybenzoate

Cat. No. B249978
M. Wt: 327.4 g/mol
InChI Key: KNMFEKJNEJVDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)phenyl 4-isobutoxybenzoate, also known as AIBB, is a chemical compound with numerous scientific research applications. It is a white powder that is soluble in organic solvents and has a molecular weight of 337.39 g/mol. This compound is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs.

Mechanism of Action

The exact mechanism of action of 2-(Acetylamino)phenyl 4-isobutoxybenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and cancer cell growth. 2-(Acetylamino)phenyl 4-isobutoxybenzoate has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 4-isobutoxybenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(Acetylamino)phenyl 4-isobutoxybenzoate has also been shown to reduce lipid peroxidation and to increase the expression of genes involved in the antioxidant defense system.

Advantages and Limitations for Lab Experiments

2-(Acetylamino)phenyl 4-isobutoxybenzoate has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(Acetylamino)phenyl 4-isobutoxybenzoate has some limitations as a research tool. It is relatively expensive compared to other compounds with similar activity, and its solubility in water is limited, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-(Acetylamino)phenyl 4-isobutoxybenzoate. One area of interest is the development of more potent analogs of 2-(Acetylamino)phenyl 4-isobutoxybenzoate with improved activity against cancer and inflammation. Another area of interest is the investigation of the mechanism of action of 2-(Acetylamino)phenyl 4-isobutoxybenzoate and its analogs. Finally, there is a need for further studies to investigate the safety and toxicity of 2-(Acetylamino)phenyl 4-isobutoxybenzoate and its analogs in vivo.

Synthesis Methods

The synthesis of 2-(Acetylamino)phenyl 4-isobutoxybenzoate involves the reaction of 2-aminoacetophenone with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Acetylamino)phenyl 4-isobutoxybenzoate has been extensively studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-(Acetylamino)phenyl 4-isobutoxybenzoate has also been investigated for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(2-acetamidophenyl) 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C19H21NO4/c1-13(2)12-23-16-10-8-15(9-11-16)19(22)24-18-7-5-4-6-17(18)20-14(3)21/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI Key

KNMFEKJNEJVDNI-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Origin of Product

United States

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